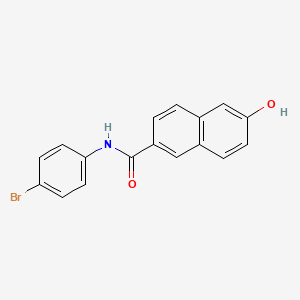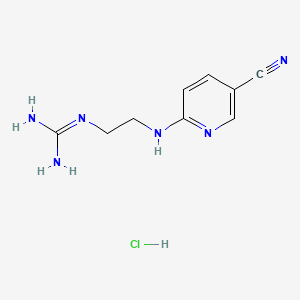
1-(2-((5-Cyanopyridin-2-yl)amino)ethyl)guanidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-((5-Cyanopyridin-2-yl)amino)ethyl)guanidine hydrochloride is a chemical compound with the molecular formula C9H13ClN6. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a guanidine group and a cyanopyridine moiety, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((5-Cyanopyridin-2-yl)amino)ethyl)guanidine hydrochloride typically involves the reaction of 5-cyanopyridine-2-amine with ethyl isothiocyanate, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Solvent: Common solvents used include ethanol or methanol.
Catalysts: No specific catalysts are required for this reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving:
Batch or continuous flow reactors: To ensure consistent reaction conditions.
Purification steps: Such as recrystallization or chromatography to obtain the pure hydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-((5-Cyanopyridin-2-yl)amino)ethyl)guanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanopyridine moiety to other functional groups.
Substitution: The guanidine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Electrophiles: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield pyridine oxides.
Reduction: Can produce amines or other reduced derivatives.
Substitution: Results in substituted guanidines or pyridines.
Applications De Recherche Scientifique
1-(2-((5-Cyanopyridin-2-yl)amino)ethyl)guanidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-((5-Cyanopyridin-2-yl)amino)ethyl)guanidine hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-((5-Cyanopyridin-2-yl)amino)ethyl)guanidine
- 1-(2-((5-Cyanopyridin-2-yl)amino)ethyl)thiourea
- 1-(2-((5-Cyanopyridin-2-yl)amino)ethyl)urea
Uniqueness
1-(2-((5-Cyanopyridin-2-yl)amino)ethyl)guanidine hydrochloride is unique due to its specific combination of the guanidine group and cyanopyridine moiety. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C9H13ClN6 |
|---|---|
Poids moléculaire |
240.69 g/mol |
Nom IUPAC |
2-[2-[(5-cyanopyridin-2-yl)amino]ethyl]guanidine;hydrochloride |
InChI |
InChI=1S/C9H12N6.ClH/c10-5-7-1-2-8(15-6-7)13-3-4-14-9(11)12;/h1-2,6H,3-4H2,(H,13,15)(H4,11,12,14);1H |
Clé InChI |
AXSVTLILRCNSCQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1C#N)NCCN=C(N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


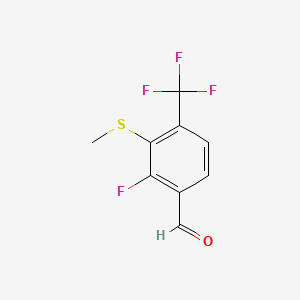
![5-Bromo-2-(methylthio)oxazolo[5,4-b]pyridine](/img/structure/B14016377.png)
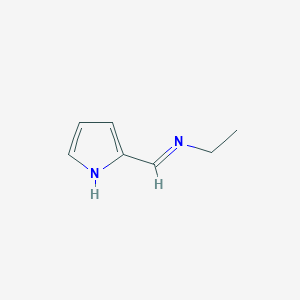
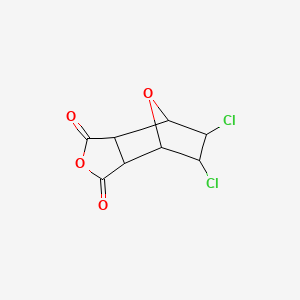
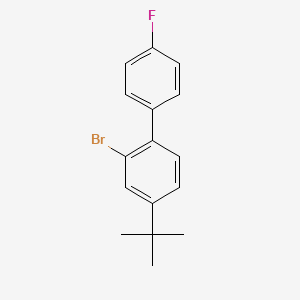
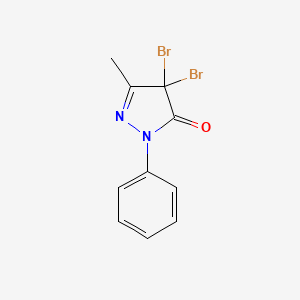
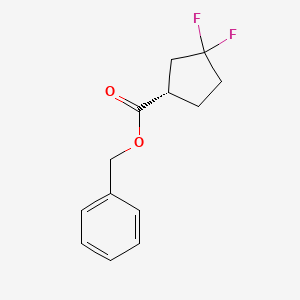
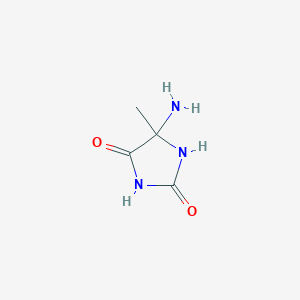


![(E)-1-[4-(Acetyloxy)-3,5-dimethoxyphenyl]-2-diazonioethen-1-olate](/img/structure/B14016421.png)

